molecular formula C19H20O5 B2835178 (2E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1403817-08-2

(2E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2835178
CAS RN: 1403817-08-2
M. Wt: 328.364
InChI Key: XNHZULULTMZKCX-SOFGYWHQSA-N
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Description

(2E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Curcumin, which is a natural polyphenol extracted from the rhizome of the Curcuma longa plant. Curcumin has been reported to possess various biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.

Scientific Research Applications

Spectroscopic and Molecular Structure Analysis

Research has explored the molecular structure, spectroscopic properties, and chemical behavior of compounds similar to (2E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Studies have focused on analyzing their molecular frameworks using various spectroscopic methods, including FT-IR, NBO (Natural Bond Orbital), HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), and MEP (Molecular Electrostatic Potential) analysis. These investigations provide insights into the compound's geometric parameters, stability arising from hyper-conjugative interactions, and charge transfer mechanisms within the molecule. Such research aids in understanding the electronic and structural characteristics vital for their potential applications in various fields, including materials science and pharmaceuticals (Sheena Mary et al., 2015).

Antioxidant Activity and Synthesis

Another area of research involving similar compounds is the synthesis, characterization, and evaluation of antioxidant activities. Studies have synthesized and characterized derivatives to assess their in vitro antioxidant capabilities, offering a foundation for potential therapeutic applications. These investigations include structural determination through X-ray crystallography and biological property assessments, such as free radical scavenging ability. The results highlight the significance of hydroxyl and methoxy substitutions on the phenyl ring for enhancing antioxidant activity, suggesting these compounds' roles in developing new antioxidant agents (Sulpizio et al., 2016).

Crystal Structure Determination

Determining the crystal structure of (2E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and related compounds has been crucial for understanding their molecular conformation and intermolecular interactions. Studies employing single crystal X-ray diffraction (SC-XRD) have elucidated the arrangement of hydroxynaphthyl and trimethoxyphenyl rings, bridged by an unsaturated prop-2-en-1-one group. This research provides valuable data on the molecular geometry, hydrogen bonding patterns, and π–π interactions, essential for designing molecules with desired physical and chemical properties (Srividya et al., 2015).

Computational Studies and Property Prediction

Computational studies using density functional theory (DFT) and other theoretical methods have been conducted to predict the physical, chemical, and biological properties of these compounds. These studies aim to understand the molecular stability, electronic properties, and reactivity, facilitating the design and synthesis of novel derivatives with enhanced performance for specific applications. Theoretical insights complement experimental findings, offering a comprehensive understanding of these compounds' behavior at the molecular level (Khalid et al., 2020).

properties

IUPAC Name

(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-12-5-7-15(20)14(9-12)16(21)8-6-13-10-17(22-2)19(24-4)18(11-13)23-3/h5-11,20H,1-4H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHZULULTMZKCX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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